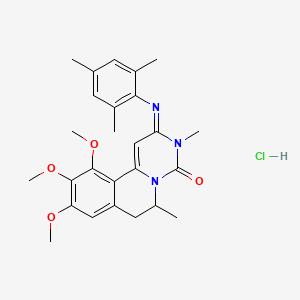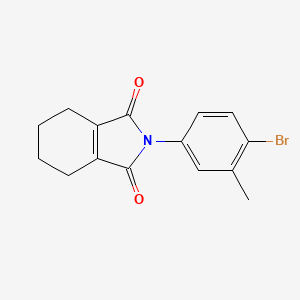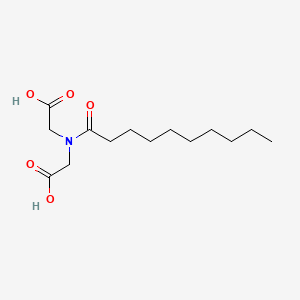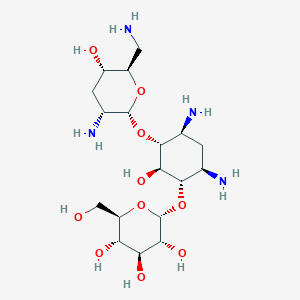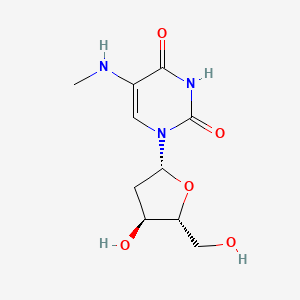![molecular formula C25H27N3O5S2 B12739721 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide CAS No. 355847-49-3](/img/structure/B12739721.png)
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide is a complex organic compound featuring a unique structure that includes a thiophene ring, a thiazepane ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide typically involves multi-step organic synthesis. The key steps include the formation of the thiophene ring, the thiazepane ring, and the pyridine ring, followed by their coupling under specific reaction conditions. Common reagents used in these steps include brominating agents, sulfur sources, and various catalysts to facilitate the formation of the rings and their subsequent coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound is produced at a high purity and in large quantities.
化学反应分析
Types of Reactions
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .
科学研究应用
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
作用机制
The mechanism of action of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-(thiophen-2-yl)pyridine
- 2-(5-methylthiophen-2-yl)pyridine
- 2-(5-methylthiophen-2-yl)-6-methylpyridine
Uniqueness
What sets 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide apart from similar compounds is its unique combination of functional groups and rings, which confer specific reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
355847-49-3 |
|---|---|
分子式 |
C25H27N3O5S2 |
分子量 |
513.6 g/mol |
IUPAC 名称 |
2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C25H27N3O5S2/c1-2-18-6-8-19(9-7-18)21-10-11-22(34-21)25(17-23(29)27-31)12-14-28(15-16-35(25,32)33)24(30)20-5-3-4-13-26-20/h3-11,13,31H,2,12,14-17H2,1H3,(H,27,29)/t25-/m0/s1 |
InChI 键 |
BXPYUSBFVZRLQT-VWLOTQADSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)[C@]3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



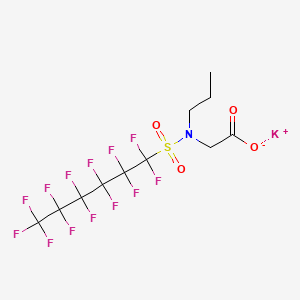
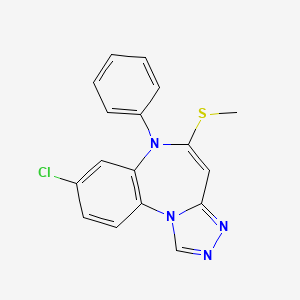
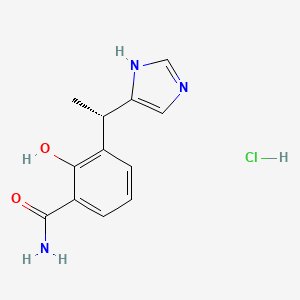
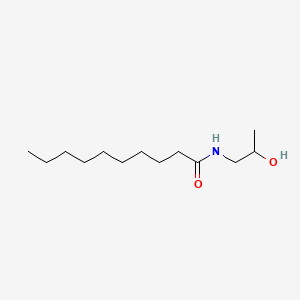
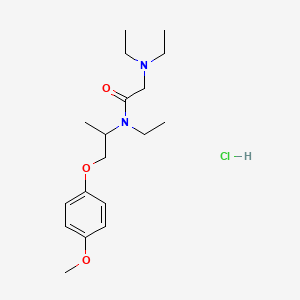
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)


